Home > Products > Screening Compounds P102298 > 3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline
3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline - 2415599-90-3

3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline

Catalog Number: EVT-3110793
CAS Number: 2415599-90-3
Molecular Formula: C13H17N3O2
Molecular Weight: 247.298
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound consists of a morpholine ring connected to a tetrahydrocinnoline core, which contributes to its distinct chemical reactivity and biological properties. It has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in drug development and pharmacological studies.

Source

The compound can be sourced from various chemical suppliers and is often utilized in research settings for its unique properties. Its identification is facilitated by the Chemical Abstracts Service number 2415599-90-3, which aids in cataloging and sourcing the compound for scientific use.

Classification

3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline is classified as a heterocyclic compound due to the presence of nitrogen atoms within its cyclic structure. It falls under the category of tetrahydrocinnolines, which are known for their diverse biological activities and applications in organic synthesis .

Synthesis Analysis

Methods

The synthesis of 3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline typically involves multi-step organic reactions. A common synthetic route includes the reaction of morpholine with a suitable cinnoline derivative. This reaction often requires specific catalysts and solvents to optimize yield and purity. Techniques such as refluxing under controlled conditions or using microwave-assisted synthesis have been explored to enhance efficiency .

Technical Details

In industrial settings, large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and cost-effectiveness. The reaction conditions are meticulously controlled to facilitate high yields while minimizing by-products. The purification of the final product may involve recrystallization or chromatography techniques to achieve the desired purity levels.

Molecular Structure Analysis

Structure

The molecular structure of 3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline features a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) attached to a tetrahydrocinnoline framework. This unique arrangement contributes significantly to its chemical behavior and biological activity.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline can participate in various chemical reactions:

  • Oxidation: Typically involves the addition of oxygen or removal of hydrogen using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Involves replacing one functional group with another through nucleophilic or electrophilic substitution reactions.

Technical Details

The choice of reagents and conditions significantly influences the outcome of these reactions. For example:

  • Oxidation Conditions: Potassium permanganate in acidic medium.
  • Reduction Conditions: Lithium aluminum hydride under an inert atmosphere.
  • Substitution Conditions: Nucleophiles such as amines can react under mild conditions to form new derivatives .
Mechanism of Action

The mechanism of action for 3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding through conformational changes upon binding. This interaction can lead to various biological effects depending on the target pathway involved.

Research indicates that the compound has potential bioactive properties that warrant further investigation into its mechanisms at a molecular level .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but may require protection from moisture and light.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the identity and purity of synthesized compounds .

Applications

3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline has several applications across different scientific domains:

  • Chemistry: Serves as a building block in organic synthesis and coordination chemistry.
  • Biology: Investigated for potential antimicrobial and anticancer properties.
  • Medicine: Explored for therapeutic applications in drug development.
  • Industry: Utilized in producing specialty chemicals and materials with specific functionalities .

This compound's unique structural characteristics provide numerous avenues for research and application across various scientific fields.

Rationale for Development of Morpholine-4-carbonyl Tetrahydrocinnoline Derivatives

Structural Significance of Morpholine and Tetrahydrocinnoline Scaffolds in Targeted Therapy

The strategic integration of the morpholine and tetrahydrocinnoline scaffolds creates a hybrid pharmacophore designed to overcome limitations in contemporary mTOR-targeted oncology therapeutics. The tetrahydrocinnoline core (a partially saturated cinnoline bicyclic system) provides a rigid, planar framework conducive to optimal π-stacking interactions within the hydrophobic ATP-binding pocket of mTOR. This scaffold shares bioisosteric similarities with clinically validated tetrahydroquinoline-based mTOR inhibitors, which demonstrate potent kinase affinity due to their ability to mimic purine motifs [6]. Computational analyses of analogous tetrahydroquinoline derivatives reveal that the bicyclic system engages in critical van der Waals contacts with residues such as Ile2163, Trp2239, and Val2240 in the mTOR active site (PDB: 4JT6), stabilizing the inhibitor complex [1] [4].

The morpholine-4-carbonyl moiety appended to the tetrahydrocinnoline scaffold serves multifunctional roles. Primarily, the morpholine oxygen acts as a hydrogen bond acceptor, enhancing solubility and facilitating interactions with polar residues in the solvent-exposed region of the mTOR kinase domain. Studies on morpholine-containing kinase inhibitors confirm that this heterocycle improves water solubility by >30% compared to non-polar analogues, addressing a critical limitation of earlier-generation mTOR inhibitors like rapalogs [5] [7]. Furthermore, the carbonyl linker between morpholine and tetrahydrocinnoline enables conformational flexibility, allowing optimal positioning for simultaneous hydrophobic anchoring and polar interactions. This design principle is validated in morpholine-substituted tetrahydroquinolines (e.g., compound 10e), where the trifluoromethylphenyl-morpholine combination yielded IC₅₀ values of 0.033 µM against A549 lung cancer cells, surpassing Everolimus by >100-fold [1] [4].

Table 1: Structural Contributions of Hybrid Components to mTOR Inhibition

Structural ElementRole in mTOR InhibitionExperimental Validation
Tetrahydrocinnoline coreπ-Stacking with hydrophobic residues (Trp2239, Ile2163); planar rigidity mimics purinesSAR: Saturation of cinnoline ring enhances mTOR binding vs. fully aromatic analogues [6] [9]
Morpholine-4-carbonyl moietyH-bond donation/acceptance; solvation enhancement; conformational flexibilitySolubility >150 µg/mL in PBS (pH 7.4) vs. <50 µg/mL for non-morpholine analogues [5]
Carbonyl linkerEnables optimal spatial orientation of morpholine; moderate flexibilityDocking: Distance optimization (1–2 carbons) critical for H-bonds to Val2240/Tyr2225 [1]

Mechanistic Basis for mTOR Inhibition via Tetrahydrocinnoline Hybridization

The 3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline derivatives function as ATP-competitive inhibitors that exploit structural vulnerabilities in the mTOR kinase domain. Unlike allosteric rapalogs, these hybrids directly compete with ATP for binding in the catalytic cleft, enabling complete suppression of both mTORC1 and mTORC2 activity. Molecular dynamics simulations of analogous tetrahydroquinoline-morpholine hybrids (e.g., bound to 4JT6) demonstrate stable complex formation over 100 ns, with key interactions including:

  • Hydrogen bonding between the morpholine oxygen and Val2240 backbone amide
  • π-Stacking of the tetrahydrocinnoline ring with Tyr2225
  • Hydrophobic enclosure of trifluoromethyl groups in Phe2108/Trp2109 pockets [1] [4]

This binding mode disrupts phosphorylation of downstream effectors (4E-BP1, S6K1) more effectively than rapalogs, which only partially inhibit 4E-BP1 phosphorylation due to steric constraints. The hybrid’s bifunctional design also counters feedback activation of PI3K/Akt—a major resistance mechanism in ATP-competitive inhibitors. By occupying both the hinge region (via tetrahydrocinnoline) and the solvent front (via morpholine), these compounds prevent compensatory Akt phosphorylation observed with inhibitors like MLN0128 [2] [10]. Additionally, the electron-withdrawing nature of the morpholine carbonyl may modulate the electron density of the cinnoline ring, enhancing affinity for the ATP-binding site’s electrophilic residues.

Prior Art and Limitations of Classical mTOR Inhibitors (e.g., Rapalogs, ATP-Competitive Agents)

Classical mTOR inhibitors exhibit three generations of progressively refined mechanisms, yet all carry limitations that morpholine-tetrahydrocinnoline hybrids aim to address:

  • Rapalogs (1st Generation):
  • Mechanism: Allosteric inhibitors (rapamycin-FKBP12 complex) blocking only mTORC1 substrate access.
  • Limitations: Incomplete inhibition of 4E-BP1 phosphorylation; no activity against mTORC2; induction of PI3K/Akt feedback loops via loss of S6K-mediated IRS-1 inhibition [3] [10]. Clinical utility is restricted to cytostatic effects in renal cell carcinoma and NETs, with negligible efficacy in lung cancers.
  • ATP-Competitive mTOR Kinase Inhibitors (TKIs, 2nd Generation):
  • Mechanism: Direct ATP site binding to inhibit both mTORC1/2 (e.g., AZD8055, MLN0128).
  • Limitations: Susceptibility to kinase domain mutations (e.g., mTOR^L2427R^) conferring resistance; poor solubility (AZD8055 logP >4); and on-target suppression of PI3K isoforms leading to metabolic toxicity [3] [10]. Heterogeneous tumor distribution further limits efficacy in hypoxic microenvironments where mTOR activity is already suppressed.
  • Bifunctional Inhibitors (3rd Generation):
  • Mechanism: Hybrid molecules (e.g., RapaLink-1) simultaneously engaging FRB and kinase domains.
  • Limitations: High molecular weight (>900 Da) compromising bioavailability; synthetic complexity; and undefined clinical safety profiles [3] [10].

Table 2: Evolution of mTOR Inhibitor Classes and Key Limitations

GenerationRepresentative AgentsKey LimitationsHybrid Design Solution
1st (Rapalogs)Everolimus, TemsirolimusmTORC1-only inhibition; Akt feedback activation; cytostatic effectsDual mTORC1/2 inhibition; suppresses feedback loops [1] [4]
2nd (TKIs)AZD8055, MLN0128Kinase domain mutations; poor solubility; PI3K-related toxicityEnhanced solubility (morpholine); resistance mutation coverage [5] [7]
3rd (Bifunctional)RapaLink-1High MW; low oral bioavailability; untested clinical safetyModerate MW (<500 Da); optimized logP (2–3) [1] [9]

The morpholine-tetrahydrocinnoline architecture directly counters these gaps:

  • Dual mTORC1/2 Inhibition: ATP-competitive mechanism ensures complete suppression of 4E-BP1 phosphorylation and Akt-Ser473 phosphorylation by mTORC2 [1] [10].
  • Resistance Mitigation: Hybridization protects against single-point kinase mutations. Analogous tetrahydroquinolines retain activity against mTOR^L2427R^ mutants due to distributed binding interactions [3] [6].
  • Solubility-Selectivity Balance: Morpholine’s cLogP reduction (~1.5 units) versus pure hydrocarbon chains enhances tumor penetration while minimizing off-target PI3K binding [5] [7]. Prior art underscores this advance—morpholine-substituted THQ derivatives exhibit IC₅₀ values <100 nM in mTOR-driven lung cancer models, outperforming classical TKIs by 10–50-fold [1] [4].

Properties

CAS Number

2415599-90-3

Product Name

3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline

IUPAC Name

morpholin-4-yl(5,6,7,8-tetrahydrocinnolin-3-yl)methanone

Molecular Formula

C13H17N3O2

Molecular Weight

247.298

InChI

InChI=1S/C13H17N3O2/c17-13(16-5-7-18-8-6-16)12-9-10-3-1-2-4-11(10)14-15-12/h9H,1-8H2

InChI Key

KAOWMZBSMRNUDF-UHFFFAOYSA-N

SMILES

C1CCC2=NN=C(C=C2C1)C(=O)N3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.